molecular formula C9H7NO4 B12989212 Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B12989212
M. Wt: 193.16 g/mol
InChI Key: CRASAOYKEOXERO-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7NO4. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its furo[2,3-b]pyridine core structure is less common compared to other heterocyclic systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3

InChI Key

CRASAOYKEOXERO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)N=CC=C2)O

Origin of Product

United States

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